Substance P (3-11)

Receptor Pharmacology Desensitization Signal Transduction

Substance P (3-11) (CAS 51165-11-8), also designated as 1-des-Arg-2-des-Pro-substance P, is a nine-residue C-terminal fragment peptide derived from the full-length undecapeptide Substance P (SP 1-11). It is a member of the tachykinin family, which includes SP, Neurokinin A (NKA), and Neurokinin B (NKB), and acts as an endogenous agonist at the Neurokinin-1 (NK-1) receptor.

Molecular Formula C52H79N13O11S
Molecular Weight 1094.3 g/mol
CAS No. 51165-11-8
Cat. No. B3053126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P (3-11)
CAS51165-11-8
Synonyms1-des-Arg-2-des-Pro-substance P
SP(3-11)
substance P (3-11)
substance P (3-11), diacetate
substance P, dearginyl(1)-deproline(2)-
substance P, des-Arg(1)-des-Pro(2)-
Molecular FormulaC52H79N13O11S
Molecular Weight1094.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCSC)N
InChIInChI=1S/C52H79N13O11S/c1-31(2)27-38(63-46(70)34(54)23-26-77-3)47(71)58-30-44(68)59-39(28-32-13-6-4-7-14-32)49(73)64-40(29-33-15-8-5-9-16-33)50(74)61-36(19-21-42(55)66)48(72)62-37(20-22-43(56)67)52(76)65-25-12-18-41(65)51(75)60-35(45(57)69)17-10-11-24-53/h4-9,13-16,31,34-41H,10-12,17-30,53-54H2,1-3H3,(H2,55,66)(H2,56,67)(H2,57,69)(H,58,71)(H,59,68)(H,60,75)(H,61,74)(H,62,72)(H,63,70)(H,64,73)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1
InChIKeyUYNZTPCREZKCOQ-PVEGFDORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Substance P (3-11) Procurement & Research Essentials: Sequence, Class, and Key Characteristics


Substance P (3-11) (CAS 51165-11-8), also designated as 1-des-Arg-2-des-Pro-substance P, is a nine-residue C-terminal fragment peptide derived from the full-length undecapeptide Substance P (SP 1-11) [1]. It is a member of the tachykinin family, which includes SP, Neurokinin A (NKA), and Neurokinin B (NKB), and acts as an endogenous agonist at the Neurokinin-1 (NK-1) receptor [2]. As a metabolically stable fragment lacking the two N-terminal amino acids (Arg1-Pro2), SP (3-11) retains the core C-terminal sequence (KPQQFFGLM-NH2) essential for receptor binding and activation while exhibiting distinct pharmacological properties compared to its parent peptide and other fragments [1].

Why Substance P (3-11) is Not Interchangeable: C-Terminal Functional Autonomy vs. N-Terminal Modulation


Substitution of SP (3-11) with other SP fragments or related tachykinins for research is not scientifically valid due to the complex and independent biological activities encoded by the N-terminal and C-terminal domains of the full peptide. While the C-terminus is critical for NK-1 receptor binding and G-protein activation, the N-terminus (absent in SP (3-11)) is essential for full, homologous receptor desensitization and can independently modulate behavior via non-NK-1 mechanisms, including interactions with mu-opioid receptors [1][2]. Consequently, SP (3-11) exhibits a fundamentally different functional profile, particularly regarding receptor regulation and in vivo effects, meaning experimental outcomes cannot be reliably extrapolated from other analogs or the parent peptide [3].

Quantitative Differentiation Guide: SP (3-11) vs. Parent Peptide and Analogs


Reduced Receptor Desensitization Profile vs. Full-Length SP (1-11)

The N-terminal truncation in SP (3-11) results in a significantly reduced ability to induce homologous desensitization of the NK-1 receptor. This is a critical functional difference where the parent peptide SP (1-11) causes near-complete receptor desensitization, while C-terminal fragments are markedly less effective [1]. This differential property is crucial for studies investigating sustained vs. transient receptor activation and downstream signaling consequences.

Receptor Pharmacology Desensitization Signal Transduction NK-1 Receptor

Diminished Potency in Histamine Release vs. Full-Length SP (1-11)

In a rat peritoneal mast cell model, SP (3-11) is a significantly less potent secretagogue than the parent peptide SP (1-11), demonstrating the contribution of the N-terminal basic residues to mast cell activation [1]. This quantitative difference highlights a functional divergence in immune cell modulation.

Immunology Mast Cell Biology Histamine Release Neurogenic Inflammation

High Potency in Monocyte Chemotaxis vs. Other N-Terminal Truncated Fragments

SP (3-11) retains high potency in promoting human monocyte chemotaxis, with an activity profile comparable to the parent peptide and significantly greater than other N-terminally truncated fragments like SP (1-9) [1]. This demonstrates that the core chemotactic activity is encoded within the SP (3-11) sequence and is a distinguishing feature among SP fragments.

Immunology Chemotaxis Monocytes Inflammation

Distinct Binding Affinity Profile vs. Full-Length SP and Other Tachykinins

SP (3-11) exhibits a lower binding affinity for the NK-1 receptor compared to the parent peptide and selective synthetic agonists, placing it in an intermediate potency range that is useful for characterizing receptor subtypes and binding interactions [1][2].

Receptor Pharmacology Binding Affinity NK-1 Receptor Radioligand Binding

Blood-Brain Barrier (BBB) Penetrability: A Key In Vivo Differentiator

SP (3-11) is reported to cross the blood-brain barrier (BBB), a property not shared by all peptide fragments and which is crucial for central nervous system (CNS) studies [1]. While full-length SP may be subject to rapid degradation or have limited brain uptake, the specific sequence of SP (3-11) confers favorable permeability characteristics.

Pharmacokinetics Blood-Brain Barrier In Vivo CNS Research

Targeted Application Scenarios for Substance P (3-11) Based on Verified Differentiators


Studies of Sustained NK-1 Receptor Signaling Without Rapid Desensitization

Based on its reduced capacity to induce homologous desensitization compared to full-length SP [4], SP (3-11) is the superior tool for in vitro signaling studies where the goal is to observe sustained NK-1 receptor activation and downstream effector coupling. It allows researchers to dissect pathways (e.g., calcium mobilization, ERK phosphorylation) that are otherwise terminated rapidly by the parent peptide, providing a window into long-term cellular adaptations to NK-1 tone.

Investigating Monocyte Chemotaxis and Inflammatory Cell Recruitment

Given its high potency in monocyte chemotaxis assays, which is comparable to the parent peptide [4], SP (3-11) is the preferred reagent for studying NK-1 receptor-mediated immune cell trafficking. Its use is particularly advantageous in complex systems where the additional activities of full-length SP (e.g., robust mast cell activation ) would confound the analysis of monocyte-specific responses. This is directly applicable to research on chronic inflammation and autoimmune disease models.

Differentiating Mast Cell-Dependent vs. -Independent Inflammation

The 10.4-fold lower potency of SP (3-11) in releasing histamine from mast cells relative to full-length SP (1-11) [4] provides a powerful experimental tool to delineate NK-1 receptor-mediated neurogenic inflammation. By comparing responses to SP (1-11) and SP (3-11) in vivo or in tissue explants, researchers can quantify the specific contribution of mast cell activation (and subsequent histamine release) to an overall inflammatory or pain phenotype, isolating this from other NK-1-mediated events.

In Vivo CNS Studies via Systemic Administration

The documented ability of SP (3-11) to cross the blood-brain barrier (BBB) [4] makes it a uniquely valuable tool for in vivo CNS research requiring systemic delivery. This property overcomes a major limitation of many neuropeptides and allows for the investigation of central NK-1 receptor function (e.g., in anxiety, pain, or emesis models) following intraperitoneal or intravenous injection, thereby reducing the experimental confounds associated with direct intracerebroventricular (ICV) cannulation.

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